

Application Notes and Protocols for Lipid 7-1 in Targeted Drug Delivery

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Compound of Interest		
Compound Name:	Lipid 7-1	
Cat. No.:	B15577418	Get Quote

Disclaimer: Specific quantitative data and optimized protocols for "**Lipid 7-1**" are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for similar ionizable cationic lipids used in the formulation of lipid nanoparticles (LNPs) for targeted drug delivery. Researchers should consider this information as a general guide and perform their own optimization experiments.

Introduction to Lipid 7-1

Lipid 7-1 is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) and liposomes, primarily for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[1][2][3][4] Its chemical structure features a protonatable amino head group, which is crucial for encapsulating negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm at physiological pH. The ester linkages within its structure are designed for biodegradability, potentially reducing toxicity.[1][5]

Chemical Information:

- CAS Number: 2795392-95-7[3][4][6]
- Chemical Name: 8-[--INVALID-LINK--amino]-octanoic acid, nonyl ester[3][4][6]
- Molecular Formula: C45H85NO7[3][4][6]
- Molecular Weight: 752.16 g/mol [1]



Applications in Targeted Drug Delivery

Lipid 7-1 is a key component in LNP formulations for the targeted delivery of therapeutic payloads. By incorporating targeting ligands into the LNP surface, these nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Potential Therapeutic Areas:

- Oncology: Targeted delivery of siRNA or mRNA to tumor cells to modulate gene expression involved in cancer progression.
- Genetic Disorders: Delivery of corrective genes or gene-editing machinery (e.g., CRISPR/Cas9) to affected tissues.
- Vaccines: Targeted delivery of mRNA-based antigens to immune cells to elicit a robust immune response.

Data Presentation: Representative Performance of Lipid 7-1-based LNPs

The following tables summarize expected quantitative data for LNP formulations incorporating an ionizable lipid of the same class as **Lipid 7-1**. These values are for illustrative purposes and will vary depending on the specific formulation parameters and payload.

Table 1: Physicochemical Properties of **Lipid 7-1** LNPs

Parameter	Representative Value	Method of Analysis
Particle Size (Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)	-5 to +5 mV	Laser Doppler Velocimetry
Encapsulation Efficiency (%)	> 90%	RiboGreen Assay



Table 2: In Vitro Transfection Efficiency

Cell Line	Payload	Transfection Efficiency (%)	Viability (%)
HEK293	eGFP mRNA	85 - 95%	> 90%
HeLa	Luciferase mRNA	80 - 90%	> 85%
A549 (Lung Cancer)	anti-KRAS siRNA	70 - 85% gene knockdown	> 80%

Table 3: In Vivo Biodistribution in a Murine Model (Intravenous Administration)

Organ	% of Injected Dose (24h post-injection)
Liver	60 - 70%
Spleen	10 - 15%
Lungs	5 - 10%
Kidneys	< 5%
Tumor (with targeting ligand)	10 - 15%

Experimental Protocols

Protocol for Formulation of Lipid 7-1 Nanoparticles using Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

- Lipid 7-1
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)



- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- mRNA payload
- Ethanol (anhydrous)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device and syringe pumps

Procedure:

- · Prepare Lipid Stock Solution:
 - Dissolve Lipid 7-1, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
 - The total lipid concentration should be between 10-25 mM.
- Prepare mRNA Solution:
 - Dissolve the mRNA payload in 50 mM citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
 - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
 - The total flow rate will depend on the microfluidic chip geometry and should be optimized (typically 2-12 mL/min).
 - Initiate the flow from both syringes to allow for rapid mixing and LNP formation.



- Dialysis:
 - Collect the LNP solution.
 - Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH.
- Sterilization and Storage:
 - Filter the final LNP formulation through a 0.22 μm sterile filter.
 - Store the LNPs at 4°C.

Protocol for Characterization of Lipid 7-1 LNPs

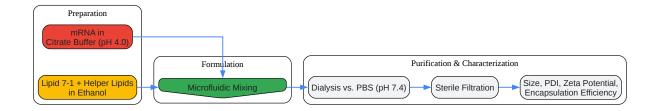
- a) Particle Size and Zeta Potential:
- Dilute the LNP suspension in PBS (pH 7.4).
- Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Measure the zeta potential using Laser Doppler Velocimetry.
- b) Encapsulation Efficiency:
- Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.
- Measure the fluorescence of the LNP sample.
- Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
- Measure the total fluorescence after disruption.
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
 (%) = (Fluorescence_total Fluorescence_initial) / Fluorescence_total * 100



Protocol for In Vitro Transfection

- · Cell Culture:
 - Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Dilute the **Lipid 7-1** LNPs encapsulating the reporter mRNA (e.g., eGFP or Luciferase) in serum-free media to the desired final concentration.
 - Remove the old media from the cells and add the LNP-containing media.
 - Incubate the cells for 4-6 hours at 37°C.
 - Add complete media containing serum.
- Analysis:
 - After 24-48 hours, assess protein expression by fluorescence microscopy (for eGFP) or a luciferase assay.
 - Cell viability can be assessed using an MTT or similar assay.

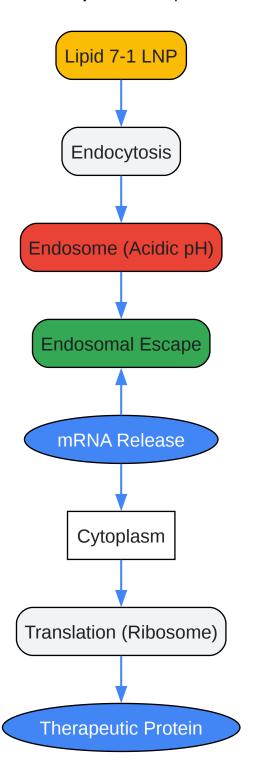
Visualizations





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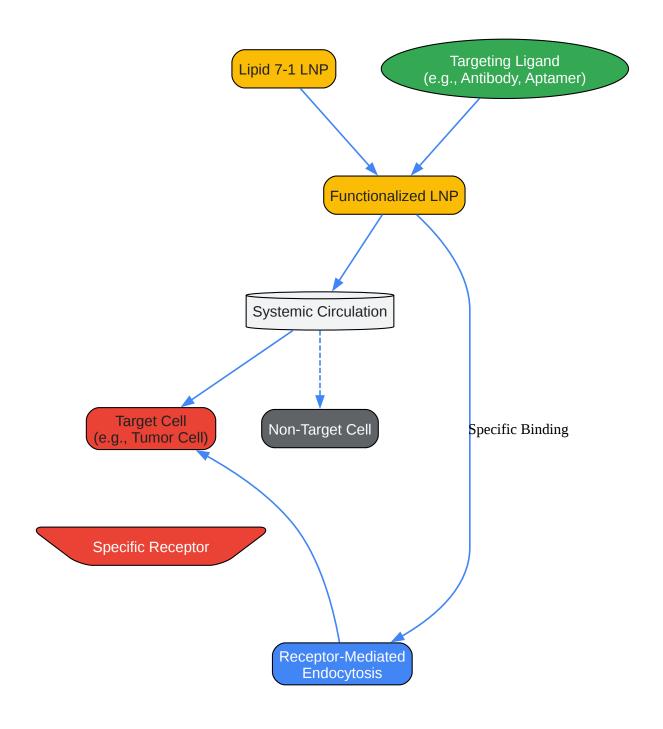
Caption: Workflow for the formulation of **Lipid 7-1** nanoparticles.



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Caption: Proposed cellular uptake and endosomal escape mechanism.



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Caption: Concept of targeted drug delivery using functionalized LNPs.

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